molecular formula C23H21N3O5S B2910303 ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate CAS No. 500198-92-5

ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate

Cat. No.: B2910303
CAS No.: 500198-92-5
M. Wt: 451.5
InChI Key: AKFPQXUVMOHQGG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate is a heterocyclic organic compound featuring a thiazole core linked to a benzo[de]isoquinoline-dione moiety via a butanamido spacer. The structure includes an ester group (ethyl acetate), which enhances solubility and modulates reactivity.

Properties

IUPAC Name

ethyl 2-[2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-31-19(28)12-15-13-32-23(24-15)25-18(27)10-5-11-26-21(29)16-8-3-6-14-7-4-9-17(20(14)16)22(26)30/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPQXUVMOHQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis usually begins with commercially available 1,3-dioxoisoquinoline derivatives, thiazole intermediates, and appropriate butanoic acid derivatives.

  • Stepwise Synthesis

    • Formation of 1,3-dioxoisoquinoline-2-butyric Acid Derivative: : This involves a multi-step synthesis, typically including amidation reactions and esterification.

    • Thiazole Coupling: : Introduction of the thiazole ring through selective acylation or thiazole formation reactions.

    • Final Esterification: : Converting the carboxylic acid group to an ethyl ester under standard esterification conditions, usually in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

  • Reaction Conditions: : The reactions are generally carried out under controlled temperatures ranging from ambient to 100°C, under inert atmosphere (like nitrogen) to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, large-scale production may employ continuous flow processes to enhance efficiency and product yield. Optimized reaction conditions, such as automated temperature control and use of high-purity reagents, are critical for maintaining consistent quality and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate can undergo oxidation reactions, particularly at the benzoisoquinoline and thiazole rings, leading to the formation of quinones and sulfoxides, respectively.

  • Reduction: : The compound can be reduced at the dioxoisoquinoline moiety to form hydroxylated derivatives.

  • Substitution: : Nucleophilic substitution at the thiazole ring, particularly at the C4 position, can introduce various functional groups enhancing its biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide).

  • Reducing Agents: : NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride).

  • Nucleophiles: : Thiols, amines, and alkoxides for substitution reactions.

Major Products Formed

  • Oxidation Products: : Quinones, sulfoxides.

  • Reduction Products: : Hydroxylated derivatives.

  • Substitution Products: : Thiazole derivatives with various substituents like alkyl, aryl groups.

Scientific Research Applications

In Chemistry

Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate is utilized as a building block in organic synthesis, aiding the development of more complex molecules for research purposes.

In Biology

The compound's bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways, contributing to the understanding of biological mechanisms and the development of new drugs.

In Medicine

Due to its potential pharmacological properties, it is being explored for therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with specific molecular targets, providing insights into drug design and development.

In Industry

Its chemical stability and functional versatility make it valuable in materials science for the production of specialty polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate interacts with specific molecular targets, such as enzymes, receptors, and nucleic acids. Its mechanism of action often involves:

  • Inhibition of Enzymes: : It binds to the active sites of enzymes, inhibiting their activity.

  • Receptor Binding: : Interacting with cellular receptors to modulate signal transduction pathways.

  • DNA Interaction: : It can intercalate or bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with shared motifs, such as thiazole rings, benzoisoquinoline derivatives, or ester-containing side chains. Below is a detailed analysis:

Structural Analogues from Published Literature

  • Ethyl 2-(2-formylaminothiazol-4-yl)acetate (): This analog replaces the benzoisoquinolin-dione and butanamido groups with a formylamino substituent.
  • Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (): This compound substitutes the thiazole ring with a triazole and introduces a propyl chain instead of butanamido. The triazole’s stronger hydrogen-bonding capacity may enhance target affinity, while the shorter alkyl chain could reduce lipophilicity compared to the target compound .
  • Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Replacing the thiazole with a benzimidazole ring and adding a hydroxyethyl group alters electronic properties. The benzimidazole’s planar structure may improve intercalation into DNA or proteins, but the hydroxyethyl group increases hydrophilicity, affecting membrane permeability .

Physicochemical and Functional Properties

Property Target Compound Ethyl 2-(2-formylaminothiazol-4-yl)acetate Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)benzimidazol-2-yl)butanoate
Molecular Weight (g/mol) ~478.5 (calculated) ~254.3 ~423.5
Key Functional Groups Thiazole, benzoisoquinolin-dione, ester Thiazole, formylamino, ester Benzimidazole, hydroxyethyl, ester
LogP (Predicted) 2.8–3.5 1.2–1.8 1.5–2.0
Solubility (aq. buffer) Low (hydrophobic core) Moderate High (polar hydroxyethyl group)

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity assessments rely on descriptors like molecular fingerprints or 3D shape alignment. For example:

  • Tanimoto Coefficient : The target compound shares <50% similarity with ’s benzimidazole derivative due to divergent core structures.
  • Pharmacophore Overlap: The benzoisoquinolin-dione and ester groups align closely with ’s analog, suggesting overlapping target profiles .

Biological Activity

Ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzo[de]isoquinoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C27H26N2O5S
  • Molecular Weight : 490.57 g/mol
  • CAS Number : 325850-74-6

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the reaction of benzo[de]isoquinoline derivatives with thiazole and acetic acid derivatives to form the final product. Detailed synthetic routes can be found in specialized chemical literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of benzo[de]isoquinoline exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Ethyl 2-(...)MCF-716.19 ± 1.35
Ethyl 2-(...)HCT11617.16 ± 1.54

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of ethyl 2-(...) suggests potential interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death .

The mechanism by which ethyl 2-(...) exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, its interaction with DNA topoisomerases may hinder DNA replication in cancer cells, while its antimicrobial effects could stem from disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological settings:

  • Cancer Cell Line Study : A study involving the treatment of MCF-7 and HCT116 cell lines with ethyl 2-(...) showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a screening assay against common pathogens, ethyl 2-(...) demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains like MRSA .

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